2-(Thian-3-yl)propanoic acid 2-(Thian-3-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17633127
InChI: InChI=1S/C8H14O2S/c1-6(8(9)10)7-3-2-4-11-5-7/h6-7H,2-5H2,1H3,(H,9,10)
SMILES:
Molecular Formula: C8H14O2S
Molecular Weight: 174.26 g/mol

2-(Thian-3-yl)propanoic acid

CAS No.:

Cat. No.: VC17633127

Molecular Formula: C8H14O2S

Molecular Weight: 174.26 g/mol

* For research use only. Not for human or veterinary use.

2-(Thian-3-yl)propanoic acid -

Specification

Molecular Formula C8H14O2S
Molecular Weight 174.26 g/mol
IUPAC Name 2-(thian-3-yl)propanoic acid
Standard InChI InChI=1S/C8H14O2S/c1-6(8(9)10)7-3-2-4-11-5-7/h6-7H,2-5H2,1H3,(H,9,10)
Standard InChI Key LGSUFDYCUQIUGE-UHFFFAOYSA-N
Canonical SMILES CC(C1CCCSC1)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name is 2-(thian-3-yl)propanoic acid, with a molecular formula of C8H14O2S\text{C}_8\text{H}_{14}\text{O}_2\text{S} and a molecular weight of 174.26 g/mol . The thiane ring adopts a chair conformation, with the sulfur atom occupying an axial or equatorial position depending on substituent effects. The propanoic acid side chain introduces a chiral center at the second carbon when synthesized in an enantiomerically pure form, as seen in its (2R) configuration .

Table 1: Key Structural and Physical Properties

PropertyValue/DescriptionSource
Molecular FormulaC8H14O2S\text{C}_8\text{H}_{14}\text{O}_2\text{S}
Molecular Weight174.26 g/mol
SMILES NotationC[C@H](C1CCCSC1)C(=O)O\text{C[C@H](C1CCCSC1)C(=O)O}
InChI KeyLGSUFDYCUQIUGE-ULUSZKPHSA-N
Chirality(2R) configuration (if resolved)

Stereochemical Considerations

Racemization risks during synthesis are mitigated by optimized hydrolysis conditions. For example, heating the ethyl ester precursor in 8:1 acetic acid/mineral acid at 50–118°C for 5–10 hours preserves enantiomeric purity (>97.7% S-enantiomer) . Competing elimination reactions, which generate α,β-unsaturated esters, are suppressed by maintaining temperatures below 60°C .

Synthesis and Reaction Pathways

Industrial-Scale Production

The synthesis involves two critical steps:

  • Alkylation of Thiane Derivatives: A tosylated thiane intermediate reacts with a propanoate ester in formamide or ethereal solvents at 41–60°C for 2–4 hours, achieving yields >80% .

  • Acid Hydrolysis: The ester intermediate undergoes hydrolysis in a homogeneous mixture of acetic acid and hydrochloric acid to prevent regioisomer formation .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsOutcome
AlkylationTosylate, formamide, 41–60°C, 2–4 hrsEthyl 2-(thian-3-yl)propanoate
Hydrolysis8:1 AcOH/HCl, 50–118°C, 5–10 hrs2-(Thian-3-yl)propanoic acid

Side Reactions and Mitigation

Elevated temperatures (>60°C) promote elimination, forming α,β-unsaturated esters. These byproducts undergo 1,4-addition with thiol nucleophiles, leading to racemization . Solvent selection (e.g., ethyl acetate over polar aprotic solvents) and controlled distillation during workup minimize these issues .

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy:

    • 1H^1\text{H} NMR: Thiane ring protons resonate at δ 1.5–2.8 ppm (multiplet), while the methine proton adjacent to the carboxylic acid appears as a doublet at δ 3.1–3.3 ppm (J = 6.5 Hz) .

    • 13C^{13}\text{C} NMR: The carbonyl carbon resonates at δ 174–176 ppm, with thiane carbons at δ 25–45 ppm .

Applications in Drug Discovery

Role in Sulfonamide Synthesis

2-(Thian-3-yl)propanoic acid serves as a precursor to 5,6-dihydro-(S)-4-(ethylamino)-(S)-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide, a potent carbonic anhydrase inhibitor . The thiane ring enhances metabolic stability compared to aromatic analogs.

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